4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid
Description
This compound features a pentanoic acid backbone with a methyl group at position 4 and a substituted pyrrolidinone ring at position 2. The synthesis involves multi-step processes, including Knoevenagel condensation of intermediates derived from substituted anilines and amino acids like L-leucine . Key analytical techniques such as IR, ¹H NMR, and high-resolution mass spectroscopy confirm its structure .
Properties
IUPAC Name |
4-methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-16(2)14-21(23(26)27)24-13-12-20(22(24)25)18-8-10-19(11-9-18)28-15-17-6-4-3-5-7-17/h3-11,16,20-21H,12-15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTFTBBZWMBOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCC(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-phenylmethoxybenzaldehyde with an appropriate amine to form an imine, followed by cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
(S,Z)-4-Methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic Acids
- Structural Differences: Replaces the pyrrolidinone ring with a thioxothiazolidinone core and incorporates a furan-methylene substituent .
- Synthesis: Prepared via Knoevenagel condensation, similar to the target compound, but uses furan-carbaldehydes (e.g., 5-(substituted-phenyl)furan-2-carbaldehydes) .
- Activity: Exhibits antibacterial properties against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–64 µg/mL.
- Physical Properties: Lower melting points (e.g., 79–81°C for compound 4h) compared to the target compound, likely due to reduced crystallinity from the thioxothiazolidinone group .
(S)-4-Methyl-2-(pyrrolidin-1-yl)pentanoic Acid
- Structural Differences : Lacks the 2-oxo group and 4-phenylmethoxyphenyl substituent, simplifying the pyrrolidine ring .
- Applications : Used in pharmaceutical intermediates but discontinued commercially, suggesting stability or synthesis challenges .
- Activity: Limited data on biological activity, highlighting the critical role of the 2-oxo and aromatic substituents in the target compound for pharmacological efficacy.
BOC-(3S,4S)-4-Amino-3-hydroxy-5-(4'-benzoxyphenyl)pentanoic Acid
- Structural Differences: Incorporates a Boc-protected amino group and a hydroxy group on the pyrrolidine ring, along with a benzoxyphenyl substituent .
- Physicochemical Properties : The Boc group enhances solubility in organic solvents, while the hydroxy group may facilitate hydrogen bonding in biological systems. This contrasts with the target compound’s phenylmethoxy group, which prioritizes lipophilicity .
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid
- Structural Differences: Features a Boc-amino substituent on the pyrrolidine ring instead of the 4-phenylmethoxyphenyl group .
- Applications : Used in peptide synthesis and proteomics research. The Boc group offers temporary protection during solid-phase synthesis, unlike the permanent aromatic substituent in the target compound .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility: The target compound’s pyrrolidinone ring and phenylmethoxyphenyl group are introduced via Meerwein arylation and Knoevenagel condensation, a strategy shared with thiazolidinone derivatives .
- Activity Trends: Thiazolidinone derivatives exhibit stronger antibacterial activity than pyrrolidinone-based compounds, likely due to the thioxo group’s electrophilic nature . However, the target compound’s aromatic substituents may improve blood-brain barrier penetration or receptor affinity.
- Thermal Stability : Compounds with bulkier substituents (e.g., phenylmethoxyphenyl) show higher melting points, suggesting improved crystallinity compared to furan-methylene analogs .
Biological Activity
4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring , a phenylmethoxy group , and a pentanoic acid chain . Its molecular formula is , with a molecular weight of approximately 381.48 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes that play critical roles in inflammation and cancer cell proliferation, thereby exerting anti-inflammatory and anticancer effects.
- Receptor Modulation: It may modulate the activity of certain receptors, affecting signaling pathways associated with pain, inflammation, and cellular growth.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies have suggested that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in various models, indicating its potential use in treating inflammatory diseases.
- Anticancer Properties: Initial findings suggest that it may inhibit the growth of certain cancer cell lines, warranting further exploration in cancer therapeutics.
Case Studies and Experimental Data
A review of recent literature highlights several studies that have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. |
| Study B (2023) | Reported anti-inflammatory effects in a murine model of arthritis, with reduced swelling and pain scores. |
| Study C (2023) | Showed cytotoxic effects against breast cancer cell lines, indicating potential as an anticancer agent. |
Synthesis and Applications
The synthesis of this compound typically involves multiple steps, including the condensation of 4-phenylmethoxybenzaldehyde with an appropriate amine to form an imine, followed by cyclization to form the pyrrolidine ring. This synthetic route allows for the production of derivatives that may enhance its biological activity.
Applications:
The compound is being explored for its potential applications in:
- Pharmaceutical Development: As a lead compound for new drug formulations targeting inflammation and cancer.
- Chemical Research: As a building block for synthesizing more complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
